molecular formula C8H5Cl2FO B13610900 2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone

2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone

Cat. No.: B13610900
M. Wt: 207.03 g/mol
InChI Key: DRIOYSYKEPIUDU-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6Cl2FO It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone typically involves the chlorination of 1-(2-chloro-3-fluorophenyl)ethanone. This process can be carried out using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or esters.

    Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

IUPAC Name

2-chloro-1-(2-chloro-3-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Cl2FO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2

InChI Key

DRIOYSYKEPIUDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)CCl

Origin of Product

United States

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